2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid
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Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and the class of compound (e.g., alcohol, ketone, acid, etc.).
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield, purity, and characterization of the product.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including the reagents, conditions, and products of these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.Scientific Research Applications
Molecular Recognition and Hydrogen Bonding
2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid demonstrates molecular recognition capabilities. A study focused on a similar compound, 2,2-dimethylbutynoic acid with a pyridone terminus, revealed its ability to form an intermolecularly hydrogen-bonded dimer. This dimerization, which involves hydrogen bonding between amide and carboxylic acid groups, was observed in various environments including crystals, chloroform solution, and the gas phase (Wash et al., 1997).
Chemical Synthesis and Reaction Studies
Research in 1956 indicated the production of similar compounds through the reaction of diphenylmethane and diphenylethane with maleic anhydride. This process yielded diphenyl-methane-4, 4′-di-γ-oxocrotonic acid and bibenzyl-4,4′-di-γ-oxocrotonic acid, which through further reduction formed diphenyl-methane-4, 4′-di-γ-oxobutyric acid and bibenzyl-4, 4′-di-γ-oxobutyric acid (Koga, 1956).
Crystallography and Structural Analysis
Structural studies of compounds related to 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid, such as 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, have been conducted. These studies provide insights into the molecular and crystal structures of these complex compounds (Fazil et al., 2012).
Biosynthesis Studies
4-(2′-Carboxyphenyl)-4-oxobutyric acid, closely related to the compound , has been detected in studies of Impatiens balsamina. This compound played a role in the biosynthesis of lawsone, an organic compound with various applications (Grotzinger & Campbell, 1974).
Anion Coordination Chemistry
Research on similar compounds, like N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea, has contributed to the understanding of anion coordination chemistry. These studies have implications for developing new materials and chemical sensors (Wu et al., 2007).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It may also include information on safe handling and disposal.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For lesser-known or newly synthesized compounds, some of this information may not be available. If you have a specific compound that is well-documented in the scientific literature, I would be more than happy to help you analyze it.
properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-5-6-11(10(2)7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHACVLYTWQGFTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C)(C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid |
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